molecular formula C13H6Br2KN3O6 B12696289 Potassium 3,5-dibromo-4-hydroxybenzaldehyde O-(2',4'-dinitrophenyl)oximate CAS No. 94199-48-1

Potassium 3,5-dibromo-4-hydroxybenzaldehyde O-(2',4'-dinitrophenyl)oximate

Cat. No.: B12696289
CAS No.: 94199-48-1
M. Wt: 499.11 g/mol
InChI Key: IJBAAOLWWTVBOB-FPUQOWELSA-M
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Description

Potassium 3,5-dibromo-4-hydroxybenzaldehyde O-(2’,4’-dinitrophenyl)oximate is a complex organic compound known for its unique chemical properties and potential applications in various scientific fields. This compound is characterized by the presence of bromine, hydroxyl, and dinitrophenyl groups, which contribute to its reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium 3,5-dibromo-4-hydroxybenzaldehyde O-(2’,4’-dinitrophenyl)oximate typically involves multiple steps. The starting material, 3,5-dibromo-4-hydroxybenzaldehyde, is first synthesized through bromination of 4-hydroxybenzaldehyde. This intermediate is then reacted with 2,4-dinitrophenylhydroxylamine under specific conditions to form the oxime derivative. The final step involves the addition of potassium ions to form the potassium salt of the compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include controlled temperature and pH conditions, as well as the use of catalysts to accelerate the reaction rates .

Chemical Reactions Analysis

Types of Reactions

Potassium 3,5-dibromo-4-hydroxybenzaldehyde O-(2’,4’-dinitrophenyl)oximate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields quinones, while reduction of nitro groups results in amines .

Scientific Research Applications

Potassium 3,5-dibromo-4-hydroxybenzaldehyde O-(2’,4’-dinitrophenyl)oximate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and analytical chemistry.

    Biology: Employed in biochemical assays and as a probe for studying enzyme activities.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Potassium 3,5-dibromo-4-hydroxybenzaldehyde O-(2’,4’-dinitrophenyl)oximate exerts its effects involves interactions with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activities. The presence of bromine and nitro groups enhances its reactivity and ability to interact with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Potassium 3,5-dibromo-4-hydroxybenzaldehyde O-(2’,4’-dinitrophenyl)oximate is unique due to the combination of bromine, hydroxyl, and dinitrophenyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications .

Properties

CAS No.

94199-48-1

Molecular Formula

C13H6Br2KN3O6

Molecular Weight

499.11 g/mol

IUPAC Name

potassium;2,6-dibromo-4-[(E)-(2,4-dinitrophenoxy)iminomethyl]phenolate

InChI

InChI=1S/C13H7Br2N3O6.K/c14-9-3-7(4-10(15)13(9)19)6-16-24-12-2-1-8(17(20)21)5-11(12)18(22)23;/h1-6,19H;/q;+1/p-1/b16-6+;

InChI Key

IJBAAOLWWTVBOB-FPUQOWELSA-M

Isomeric SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])O/N=C/C2=CC(=C(C(=C2)Br)[O-])Br.[K+]

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])ON=CC2=CC(=C(C(=C2)Br)[O-])Br.[K+]

Origin of Product

United States

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